molecular formula C14H11ClN2O3 B13732424 (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one

(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B13732424
M. Wt: 290.70 g/mol
InChI Key: SKXSVAZIUJUKHG-XBXARRHUSA-N
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Description

(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles. This compound is characterized by its unique structure, which includes a chloromethyl group, a methoxy-substituted indole moiety, and an isoxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.

    Attachment of the indole moiety: The indole derivative is introduced through a condensation reaction with the isoxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-3-(bromomethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one
  • (4E)-3-(methyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one

Uniqueness

(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylene]isoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

3-(chloromethyl)-4-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C14H11ClN2O3/c1-19-9-2-3-12-10(5-9)8(7-16-12)4-11-13(6-15)17-20-14(11)18/h2-5,7,17H,6H2,1H3/b8-4+

InChI Key

SKXSVAZIUJUKHG-XBXARRHUSA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(NOC3=O)CCl

Canonical SMILES

COC1=CC2=C(C=C1)N=CC2=CC3=C(NOC3=O)CCl

Origin of Product

United States

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